molecular formula C11H8Cl3NO B13979321 1-Phenylprop-2-yn-1-yl 2,2,2-trichloroethanimidate CAS No. 918823-52-6

1-Phenylprop-2-yn-1-yl 2,2,2-trichloroethanimidate

Cat. No.: B13979321
CAS No.: 918823-52-6
M. Wt: 276.5 g/mol
InChI Key: ZKKVUCGKNNZMJW-UHFFFAOYSA-N
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Description

1-Phenylprop-2-yn-1-yl 2,2,2-trichloroethanimidate is an organoimidate ester characterized by a phenylpropynyl group (C₆H₅-C≡C-CH₂-) linked to a trichloroethanimidate moiety (Cl₃C-C(=NH)-O-). This compound combines the electron-withdrawing trichloroethyl group, which enhances electrophilicity, with the aromatic and alkyne functionalities of the phenylpropynyl substituent.

Properties

CAS No.

918823-52-6

Molecular Formula

C11H8Cl3NO

Molecular Weight

276.5 g/mol

IUPAC Name

1-phenylprop-2-ynyl 2,2,2-trichloroethanimidate

InChI

InChI=1S/C11H8Cl3NO/c1-2-9(8-6-4-3-5-7-8)16-10(15)11(12,13)14/h1,3-7,9,15H

InChI Key

ZKKVUCGKNNZMJW-UHFFFAOYSA-N

Canonical SMILES

C#CC(C1=CC=CC=C1)OC(=N)C(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-Phenylprop-2-yn-1-yl 2,2,2-trichloroethanimidate typically involves the reaction of 1-phenylprop-2-yn-1-ol with trichloroacetonitrile in the presence of a base. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-Phenylprop-2-yn-1-yl 2,2,2-trichloroethanimidate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the trichloroethanimidate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. .

Scientific Research Applications

1-Phenylprop-2-yn-1-yl 2,2,2-trichloroethanimidate has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Phenylprop-2-yn-1-yl 2,2,2-trichloroethanimidate exerts its effects involves its ability to participate in various chemical reactions. The trichloroethanimidate group is particularly reactive, allowing the compound to act as an electrophile in substitution reactions. The phenyl and propynyl groups contribute to the compound’s stability and reactivity, facilitating its use in diverse chemical transformations .

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity : The phenylpropynyl group in the target compound likely increases lipophilicity compared to methyl or sugar-based analogs, favoring organic-phase reactions .
  • Reactivity: Methyl 2,2,2-trichloroethanimidate’s simpler structure (C₃H₄Cl₃NO) enables higher volatility and faster reaction kinetics, whereas sugar derivatives require deprotection steps for further functionalization .
  • Stereochemical Influence: Benzoylated glucopyranosyl trichloroethanimidate (α-D-configuration, [α]D = +95.7) demonstrates the role of stereochemistry in directing glycosylation outcomes, a property critical for carbohydrate synthesis .

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